Molecular Identity and Patent Protection: JNJ-3534 Defined by Janssen/Phenex RORγt Inhibitor Patent Estate
JNJ-3534 is unequivocally defined by its CAS registry number 1698030-83-9 and molecular formula C₂₉H₂₆ClN₇O₂S [1], which distinguishes it from all other RORγt-targeting compounds in the Janssen pipeline, including the subsequently reported inverse agonist JNJ-61803534. Patent protection was established by Phenex Pharmaceuticals by July 2017, and the compound was licensed to Janssen for clinical development [2]. This intellectual property provenance differentiates JNJ-3534 from publicly accessible or generic RORγt tool compounds that lack equivalent patent-defended composition-of-matter and method-of-use claims.
| Evidence Dimension | Molecular structure and intellectual property status |
|---|---|
| Target Compound Data | CAS 1698030-83-9; C₂₉H₂₆ClN₇O₂S |
| Comparator Or Baseline | JNJ-61803534 (subsequent Janssen RORγt inverse agonist with IC₅₀ 9.6 ± 6 nM [3]) |
| Quantified Difference | Distinct CAS numbers and chemical composition; JNJ-3534 reported as RORγt modulator; JNJ-61803534 characterized as inverse agonist with defined potency |
| Conditions | Patent filing and chemical registration context |
Why This Matters
Researchers requiring a structurally defined RORγt modulator with traceable intellectual property provenance for patent landscape analysis or target validation studies can distinguish JNJ-3534 from later-generation Janssen RORγt compounds by its unique CAS identifier.
- [1] Synapse (ZhiHuiYa). JNJ-3534 drug profile: CAS 1698030-83-9. PatSnap Database. Updated March 8, 2026. View Source
- [2] AdisInsight. JNJ 3534 – RORγt inhibitor – Janssen/Phenex Pharmaceuticals. Springer Nature. Updated August 28, 2020. View Source
- [3] Xue X, et al. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534. Sci Rep. 2021;11:11066. doi:10.1038/s41598-021-90482-8 View Source
